![molecular formula C7HF13 B14454224 1H-Perfluoro-1-heptene](/img/structure/B14454224.png)
1H-Perfluoro-1-heptene
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Overview
Description
1H-Perfluoro-1-heptene, also known as 1-Heptene, 1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluoro-, is a perfluorinated compound with the molecular formula C7F14 and a molecular weight of 350.0525 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1H-Perfluoro-1-heptene typically involves the fluorination of heptene derivatives. One common method is the electrochemical fluorination (ECF) process, where heptene is subjected to electrolysis in the presence of hydrogen fluoride. This method allows for the selective replacement of hydrogen atoms with fluorine atoms, resulting in the formation of this compound .
Industrial production of this compound often involves large-scale ECF processes, which are optimized for high yield and purity. The reaction conditions typically include low temperatures and controlled current densities to ensure efficient fluorination and minimize side reactions .
Chemical Reactions Analysis
1H-Perfluoro-1-heptene undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace fluorine atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields perfluorinated acids, while nucleophilic substitution can produce a variety of functionalized perfluorinated compounds .
Scientific Research Applications
1H-Perfluoro-1-heptene has numerous applications in scientific research, including:
Mechanism of Action
The mechanism by which 1H-Perfluoro-1-heptene exerts its effects is primarily through its strong carbon-fluorine bonds, which confer high stability and resistance to degradation. These bonds also influence the compound’s interactions with other molecules, often leading to unique reactivity patterns . The molecular targets and pathways involved in its action are largely determined by its chemical structure and the specific context of its use .
Comparison with Similar Compounds
1H-Perfluoro-1-heptene can be compared to other perfluorinated compounds, such as:
Perfluoro-1-hexene (C6F12): Similar in structure but with one fewer carbon atom, leading to slightly different physical and chemical properties.
Perfluoro-1-octene (C8F16): Contains one additional carbon atom, resulting in higher molecular weight and different reactivity.
Perfluoro-1-butene (C4F8): A shorter-chain perfluorinated compound with distinct applications and properties.
The uniqueness of this compound lies in its specific chain length and fluorination pattern, which confer a balance of stability and reactivity that is advantageous for certain applications .
Properties
IUPAC Name |
1,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluorohept-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF13/c8-1-2(9)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSDCNCCQRHRHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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